molecular formula C17H20N2O3 B13370280 2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B13370280
M. Wt: 300.35 g/mol
InChI Key: GXFWCFLWFXJYCX-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylphenyl group and a pyridinyl-oxyacetamide moiety.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-[(2-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H20N2O3/c1-11(2)13-4-6-14(7-5-13)19-16(21)10-22-17-12(3)18-9-8-15(17)20/h4-9,11H,10H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

GXFWCFLWFXJYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-methyl-4-oxo-1,4-dihydro-3-pyridine, which is achieved through a series of reactions starting from pyridine derivatives.

    Coupling Reaction: The intermediate is then coupled with 4-isopropylphenylamine under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide: shares structural similarities with other acetamide derivatives, such as N-(4-methylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide and N-(4-ethylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide.

Uniqueness

The uniqueness of N-(4-isopropylphenyl)-2-[(2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide lies in its specific isopropylphenyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

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